![molecular formula C11H15NS B183776 N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine CAS No. 893591-69-0](/img/structure/B183776.png)
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
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Overview
Description
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a useful research compound. Its molecular formula is C11H15NS and its molecular weight is 193.31 g/mol. The purity is usually 95%.
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Biological Activity
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, also known as a derivative of amphetamines, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
This compound belongs to the class of organic compounds known as amphetamines and derivatives. It is characterized by its prop-2-en-1-amine structure, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅N₁S |
Molecular Weight | 197.31 g/mol |
CAS Number | 86926-54-7 |
Solubility | Soluble in organic solvents |
The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is known to act as a substrate for monoamine oxidase (MAO), particularly MAO-B, which is involved in the oxidative deamination of amines. This enzymatic activity suggests a role in modulating levels of neurotransmitters such as dopamine and serotonin, potentially influencing mood and cognitive functions .
Pharmacological Effects
- Neurotransmitter Modulation : this compound has been shown to influence neurotransmitter levels in the central nervous system, which may have implications for conditions like depression and anxiety .
- Antimicrobial Activity : Preliminary studies indicate that similar compounds within its class exhibit antimicrobial properties, suggesting potential applications in treating infections .
- Cytotoxicity : Research indicates that derivatives of this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Study 1: Neuropharmacological Effects
A study examined the effects of various amphetamine derivatives on neurotransmitter release in rat brain slices. Results indicated that this compound significantly increased dopamine release, suggesting its potential as a stimulant agent .
Study 2: Antimicrobial Properties
In vitro tests assessed the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Study 3: Cytotoxicity Evaluation
A cytotoxicity assay was conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that this compound exhibited significant cytotoxic effects at higher concentrations, suggesting a need for further exploration into its mechanisms and therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds structurally related to N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine exhibit significant antimicrobial properties. For instance, derivatives of prop-2-en-1-amines have been synthesized and evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the methylsulfanyl group may enhance the compound's interaction with biological targets involved in cancer progression . In vitro studies have demonstrated that these compounds can affect cell proliferation and viability in various cancer cell lines.
Synthetic Methods
This compound can be synthesized through various methods, including the condensation of appropriate aldehydes with amines under controlled conditions. The synthesis process often involves optimizing reaction parameters to yield high purity and yield of the desired product .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the this compound structure influence its biological activity. Variations in substituents on the aromatic ring or changes to the amine group can significantly affect the compound's pharmacological profiles, including potency and selectivity against specific biological targets .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h3-7,12H,1,8-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVGQNPMYMLJMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405947 |
Source
|
Record name | N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893591-69-0 |
Source
|
Record name | N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.